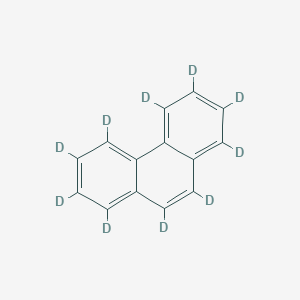
Phenanthrene-d10
Overview
Description
Phenanthrene-d10 is a deuterated form of phenanthrene, a polycyclic aromatic hydrocarbon. The molecular formula of this compound is C14D10, and it has a molecular weight of 188.2908 g/mol . This compound is often used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling, which helps in distinguishing it from non-deuterated compounds.
Mechanism of Action
Target of Action
Phenanthrene-d10 is a deuterium-labeled version of Phenanthrene . Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) often used as an indicator for monitoring PAH-contaminated matrices . It can induce oxidative stress and inflammation . .
Mode of Action
It’s known that phenanthrene, the non-deuterated form, can induce oxidative stress and inflammation . This suggests that this compound might interact with its targets in a similar manner, leading to these physiological changes.
Biochemical Pathways
Phenanthrene, the parent compound of this compound, is known to be metabolized in plants and bacteria. For instance, Panicum miliaceum, a plant species, can degrade Phenanthrene through a phytodegradation pathway involving three significant benzene ring cleavage steps . Similarly, a bacterial strain, Alcaligenes ammonioxydans, isolated from petroleum-contaminated soil, can degrade Phenanthrene . The degradation products identified via GC–MS analysis include salicylic acid, catechol, and various phthalic acid derivatives . These findings suggest that this compound might be metabolized through similar biochemical pathways, affecting downstream processes related to oxidative stress and inflammation.
Pharmacokinetics
It’s known that the incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles . This suggests that the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound might be influenced by its deuterium labeling, potentially impacting its bioavailability.
Result of Action
Phenanthrene, the parent compound, is known to induce oxidative stress and inflammation . Therefore, it’s plausible that this compound might have similar effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Phenanthrene-d10, like its non-deuterated counterpart, plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, notably the strain Alcaligenes ammonioxydans [VITRPS2], which has been isolated from petroleum-contaminated soil . This strain exhibits a degradation efficiency of up to 72% for phenanthrene .
Cellular Effects
This compound influences cell function by inducing oxidative stress and inflammation . It impacts cell signaling pathways, gene expression, and cellular metabolism, leading to significant changes in the cellular environment .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Gas chromatography-mass spectrometry (GC–MS) analysis revealed principal metabolites of the breakdown pathway, including salicylic acid, catechol, and various phthalic acid derivatives .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability and degradation, with long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound can lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound affects its activity or function. It may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenanthrene-d10 is typically synthesized through the deuteration of phenanthrene. The process involves dissolving phenanthrene in deuterated solvents such as deuterated hydrogen (D2) and then performing hydrogen-deuterium exchange reactions under specific conditions . This method ensures the replacement of hydrogen atoms with deuterium atoms, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction environments to ensure the complete deuteration of phenanthrene. The final product is then purified through various techniques such as crystallization and chromatography to achieve the desired isotopic purity.
Chemical Reactions Analysis
Types of Reactions: Phenanthrene-d10 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Oxidation: this compound can be oxidized to phenanthrenequinone using oxidizing agents such as chromic acid.
Substitution: Electrophilic halogenation of this compound with bromine leads to the formation of 9-bromophenanthrene.
Common Reagents and Conditions:
Oxidation: Chromic acid in an acidic medium.
Reduction: Hydrogen gas with Raney nickel as a catalyst.
Substitution: Bromine in an inert solvent.
Major Products Formed:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Scientific Research Applications
Phenanthrene-d10 has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenanthrene-d10 is unique due to its complete deuteration, which distinguishes it from other similar compounds. Some similar compounds include:
Naphthalene-d8: Another deuterated polycyclic aromatic hydrocarbon used in NMR spectroscopy.
Anthracene-d10: A deuterated form of anthracene, used for similar purposes in analytical chemistry.
Pyrene-d10: A deuterated form of pyrene, also used as an internal standard in various analytical techniques.
Uniqueness: this compound’s uniqueness lies in its specific isotopic labeling, which provides distinct advantages in analytical and research applications. Its stability and well-defined NMR signals make it an invaluable tool in various scientific studies.
Properties
IUPAC Name |
1,2,3,4,5,6,7,8,9,10-decadeuteriophenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPNZTXNASCQKK-LHNTUAQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C(C(=C(C(=C32)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893475 | |
| Record name | Phenanthrene-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [NTP] Hygroscopic solid; [Sigma-Aldrich MSDS] | |
| Record name | Phenanthrene-d10 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20541 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1517-22-2 | |
| Record name | Phenanthrene-d10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrene-d10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1517-22-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula is C14D10, and the molecular weight is 188.27 g/mol.
A: Yes, studies have examined its infrared (IR) spectra [], fluorescence excitation spectra, and fluorescence decays []. Research has also focused on its triplet-triplet absorption spectra [, ].
ANone: The provided research doesn't highlight any catalytic properties or applications for Phenanthrene-d10. Its primary use is as an analytical standard.
A: While this compound itself is not investigated for biological activity, the research emphasizes its use as an internal standard due to its chemical similarity to other PAHs. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] This suggests that deuteration does not drastically alter its fundamental chemical behavior.
ANone: While specific SHE regulations aren't discussed, researchers should consult relevant safety data sheets and handle this compound, like other PAHs, with appropriate precautions.
ANone: The provided research does not focus on the pharmacokinetic or pharmacodynamic properties of this compound.
ANone: The studies provided do not explore the in vitro or in vivo efficacy of this compound, as its primary application is as an analytical standard.
ANone: This aspect is not relevant to the provided research, as this compound is not studied in a biological context.
ANone: While specific toxicity data on this compound may be limited, researchers should handle it with caution, as with other PAHs. Consult safety data sheets for proper handling and disposal.
ANone: These aspects are not applicable to the provided research as this compound is primarily utilized as an analytical standard.
A: It serves as an internal standard in GC-MS for quantifying other PAHs in diverse matrices like air, water, and biological samples. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
A: Its similar chemical behavior to other PAHs ensures accurate quantification by mitigating variations during sample preparation and analysis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
ANone: While the research doesn't directly address its environmental impact, this compound, like other PAHs, requires careful handling and disposal to minimize potential environmental risks.
ANone: The provided research does not offer insights into the dissolution and solubility properties of this compound.
A: Although not explicitly detailed, the use of this compound as an internal standard in the presented research implicitly relies on validated analytical methods and quality control measures standard to analytical chemistry practices. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
ANone: These aspects are outside the scope of the provided research, which focuses on the analytical applications of this compound.
A: Yes, other deuterated PAHs, like acenaphthene-d10, chrysene-d12, and perylene-d12, can be used depending on the specific PAHs being analyzed. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

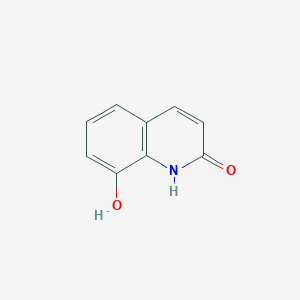
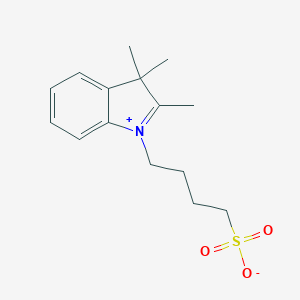
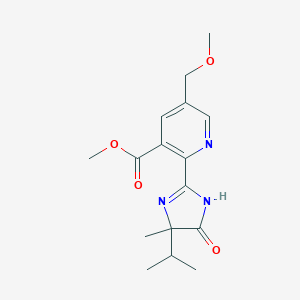

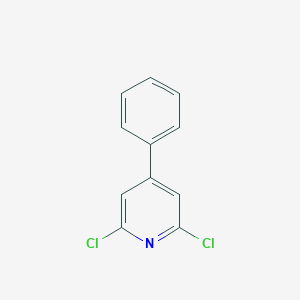
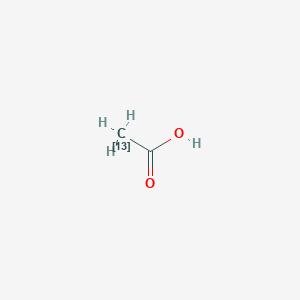

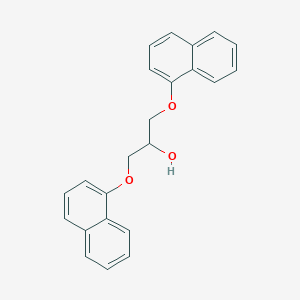
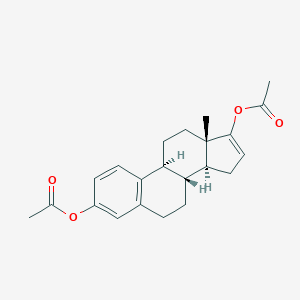
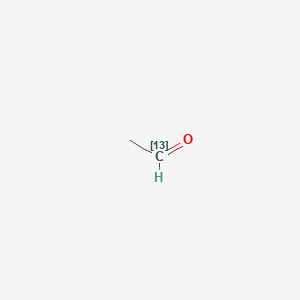
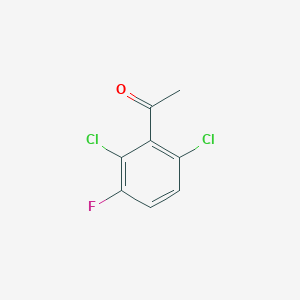
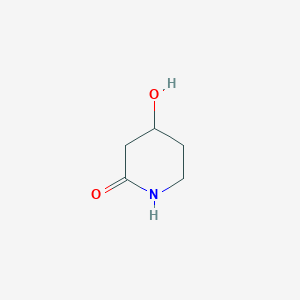
![N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3](/img/structure/B32314.png)
